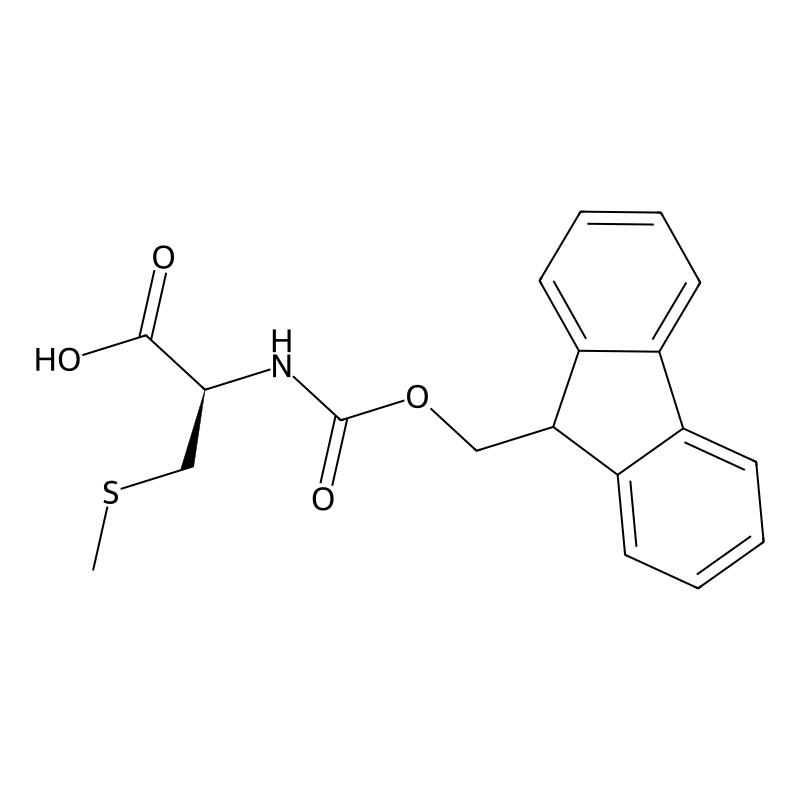

Fmoc-S-Methyl-L-Cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comparison of Common Fmoc-Cysteine Derivatives

| Derivative Name | CAS Number | Molecular Weight (g/mol) | Molecular Formula | S-Protecting Group | Key Characteristics & Applications |

|---|---|---|---|---|---|

| Fmoc-Cys(Trt)-OH [1] | 103213-32-7 | 585.71 | C₃₇H₃₁NO₄S | Trityl (Trt) | Standard protection for Fmoc/tBu SPPS; removed with 95% TFA; excellent synthesis characteristics [1] [2]. |

| Fmoc-L-Cys(Mmt)-OH [3] | 177582-21-7 | 615.73 | C₃₈H₃₃NO₅S | p-Methoxytrityl (Mmt) | Very acid-labile; allows for highly selective deprotection in the presence of Trt; ideal for orthogonal synthesis [4]. |

| Fmoc-Cys(Acm)-OH [2] | Information Missing | Information Missing | Information Missing | Acetamidomethyl (Acm) | Orthogonal to acid-labile groups; removed by iodine to form disulfide bonds directly; lower racemization during coupling [4] [2]. |

Experimental Protocols for Peptide Synthesis

The synthesis of cysteine-containing peptides requires careful selection of protecting groups and handling to avoid side reactions.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the standard cycle for chain assembly on solid support [5]:

- Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

- Washing: Wash the resin multiple times with DMF to remove deprotection by-products.

- Coupling: Activate the incoming Fmoc-amino acid (e.g., with HBTU/DIPEA) and couple it to the free amine on the resin.

- Washing: Wash the resin with DMF to remove excess coupling reagents. After full sequence assembly, the peptide is cleaved from the resin, and all remaining protecting groups are removed simultaneously with a strong acid cocktail like TFA containing appropriate scavengers [2].

Specific Considerations for Cysteine Derivatives

- Racemization Prevention: Cysteine derivatives are prone to base-catalyzed racemization during activation and coupling [4]. To minimize this:

- Use weak bases like collidine instead of stronger ones like DIPEA.

- Employ coupling reagents like carbodiimides (DIC) with HOBt or HOAt in less polar solvents.

- Avoid pre-activation and excessive heating [4].

- Handling C-terminal Cysteine: To avoid base-induced side reactions when cysteine is the C-terminal residue, use trityl-type resins (e.g., 2-chlorotrityl chloride resin) instead of Wang-type resins [5].

- Orthogonal Deprotection for Disulfide Bonds: For peptides with multiple disulfide bonds, use orthogonal protecting groups (e.g., Trt/Mmt or Trt/Acm). This allows for selective deprotection and controlled, sequential formation of disulfide bridges [4].

Synthesis and Deprotection Workflows

The following diagrams illustrate the key logical pathways for peptide assembly and the selective deprotection strategies enabled by different cysteine protecting groups.

General Fmoc-SPPS workflow for cysteine-containing peptides.

Orthogonal strategy for forming multiple disulfide bonds.

Key Technical Insights

- Role in Complex Peptide Synthesis: The development of orthogonally cleavable S-protecting groups like Mmt and Acm is fundamental for the synthesis of complex peptides with multiple disulfide bonds, which are crucial for stabilizing the biologically active conformation of many therapeutic peptides [4].

- Critical Side Reaction: Racemization during cysteine activation is a significant concern that can lead to epimeric impurities. The extent of this side reaction depends on the nature of the thiol protecting group and the coupling conditions, which must be carefully optimized for each synthetic target [4].

References

- 1. -Cys(Trt)-OH | CAS 103213-32-7 | SCBT - Santa Cruz... Fmoc [scbt.com]

- 2. The investigation of Fmoc - cysteine in solid phase peptide... derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. -L-Cys(Mmt)-OH | CAS 177582-21-7 | SCBT - Santa Cruz... Fmoc [scbt.com]

- 4. Cysteine Derivatives [bachem.com]

- 5. Techniques And Protocols Of Present-Time Solid Phase... - Biomatik [biomatik.com]

Comprehensive Application Notes & Protocols for Fmoc-S-methyl-L-Cysteine in Solid-Phase Peptide Synthesis

Introduction to Fmoc-S-methyl-L-Cysteine in SPPS

This compound (CAS 138021-87-1) represents a specialized cysteine derivative that plays a critical role in modern solid-phase peptide synthesis (SPPS), particularly for applications requiring thioether stability or specific post-translational modifications. This protected amino acid derivative features the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amine functionality while incorporating a methyl group attached to the sulfur atom of cysteine's side chain, creating a stable thioether linkage that resists oxidation during synthesis. The strategic implementation of S-methyl cysteine protection addresses one of the most significant challenges in peptide chemistry: the controlled manipulation of cysteine residues that would otherwise be susceptible to various side reactions, including premature disulfide bond formation, oxidation to sulfonic acids, or β-elimination under basic conditions. For researchers working with cysteine-rich peptides or those requiring specific disulfide patterning, this compound provides a valuable tool that enhances synthetic flexibility while maintaining the orthogonal deprotection capabilities essential for Fmoc-based strategies [1].

The incorporation of S-methyl cysteine protection aligns with the broader orthogonal protection strategy that underpins modern Fmoc-SPPS methodology, where different classes of protecting groups are removed by distinct chemical mechanisms without interfering with one another. Unlike acid-labile trityl-based cysteine protections or acetamidomethyl (Acm) groups requiring heavy metals for removal, the S-methyl group offers unique stability across diverse conditions while still enabling eventual conversion to free thiols when needed through specialized reduction protocols. This derivative has found particular utility in the synthesis of complex peptide architectures including cyclic peptides, lanthipeptides, and other therapeutics where precise control over cysteine reactivity is essential for biological function. Additionally, the growing interest in cysteine mimetics for structure-activity relationship studies and metabolic stabilization of peptide therapeutics has further expanded the applications of this versatile building block in both academic and industrial settings [2] [1].

Chemical Properties and Characteristics

This compound possesses distinct molecular characteristics that make it particularly valuable for peptide synthesis applications. With a molecular formula of C19H19NO4S and a molecular weight of 357.42 g/mol, this derivative maintains the core structure of cysteine while incorporating specific protecting groups that alter its reactivity profile. The compound is commercially available with a purity of ≥98%, ensuring reliable performance in synthetic applications. The S-methyl group creates a stable thioether linkage that differs significantly from the more labile protections used in standard cysteine derivatives, providing enhanced resistance to both acidic and basic conditions encountered during standard Fmoc-SPPS protocols [1].

The structural configuration of this compound combines the base-labile Fmoc protection on the alpha-amine with the permanent thioether protection on the sulfur atom, creating a dual-protection scheme that requires different strategies for deprotection depending on the desired final product. The molecular structure maintains the chiral integrity of the L-cysteine backbone while introducing the methyl group on the sulfur atom, which significantly increases the hydrophobic character of the molecule compared to unprotected cysteine or those with standard acid-labile protections. This altered hydrophobicity can actually improve the solubility properties during coupling steps in non-polar solvents and potentially reduce intermolecular aggregation that often plagues the synthesis of cysteine-rich peptides. The table below summarizes the key properties of this compound in comparison to other common cysteine protecting groups [2] [1]:

Table 1: Comparative Properties of Fmoc-Cysteine Derivatives

| Protecting Group | Chemical Structure | Deprotection Conditions | Stability During Fmoc SPPS | Common Applications |

|---|---|---|---|---|

| S-methyl | Thioether | Strong nucleophiles, reducing agents | Excellent stability to TFA, piperidine | Thioether bridges, methylation studies, stable cysteine mimics |

| Trityl (Trt) | Trityl-thioether | Standard TFA cleavage | Labile to TFA | Standard free thiol formation, straightforward deprotection |

| Acetamidomethyl (Acm) | Acetamidomethyl | Heavy metals (Hg, Ag) or iodine oxidation | Stable to TFA and piperidine | Orthogonal disulfide formation, stable during processing |

| t-Butylthio (StBu) | t-Butyl disulfide | Phosphines or thiols | Stable to TFA and piperidine | Orthogonal deprotection, on-resin disulfide formation |

| Tetrahydropyranyl (Thp) | Tetrahydropyranyl | Standard TFA cleavage | Moderate stability to dilute acid | Reduced racemization, alternative to Trt |

The steric and electronic properties imparted by the S-methyl group significantly influence the coupling efficiency and potential side reactions during peptide synthesis. Unlike more bulky trityl-based protections, the methyl group presents minimal steric hindrance during amide bond formation, potentially improving coupling kinetics while still providing sufficient protection of the sulfur atom. However, the electron-donating nature of the methyl group can slightly influence the acidity of the alpha-proton, requiring attention to potential racemization risk during activation and coupling steps. This necessitates the use of coupling conditions that minimize base exposure, such as those employing DIPCDI/Oxyma or preformed symmetrical anhydrides, which have been shown to reduce racemization in sensitive cysteine derivatives [2].

Strategic Advantages in Peptide Synthesis

The implementation of This compound in SPPS offers several distinct strategic advantages that address specific challenges in peptide chemistry. The most significant benefit lies in the complete elimination of sulfur oxidation or disulfide scrambling during the synthesis process, as the thioether bond is inherently stable under standard Fmoc deprotection and resin cleavage conditions. This stability proves particularly valuable when synthesizing cysteine-rich peptides or those containing multiple redox-sensitive residues, where maintaining specific oxidation states throughout the synthetic process is essential for obtaining the desired product. Furthermore, unlike acid-labile protections such as Trt or Thp groups that require careful scavenger selection to prevent cation-induced side reactions, the S-methyl group remains entirely inert to Lewis acids and carbocation scavengers, simplifying the cleavage cocktail formulation and reducing the risk of modification of other sensitive residues like tryptophan or methionine [2] [1].

Another significant advantage emerges in the context of orthogonal disulfide formation strategies, particularly when combined with other cysteine protecting groups. While the S-methyl group itself is not typically used in standard orthogonal schemes due to the harsh conditions required for its removal, it provides a perfectly stable protection that withstands the conditions needed to remove more labile groups like Mmt or Acm. This enables sophisticated disulfide patterning in complex peptides containing multiple cysteine pairs, where the S-methyl protected residues can serve as permanent thioether mimics or be selectively deprotected at a later stage under specific conditions. Additionally, the incorporation of S-methyl cysteine directly produces non-reducible cysteine analogs that are valuable for structure-function studies, metabolic stabilization of therapeutic peptides, and the creation of protease-resistant analogs, eliminating the need for post-synthetic modification steps that often proceed with variable efficiency [2].

Table 2: Strategic Advantages and Limitations of this compound

| Strategic Aspect | Advantage | Consideration | Recommended Application Context |

|---|---|---|---|

| Synthetic Stability | Complete resistance to oxidation, disulfide scrambling during synthesis | Requires strong nucleophiles or reducing agents for deprotection | Synthesis of oxidation-sensitive peptides, cysteine-rich sequences |

| Orthogonal Protection | Stable to TFA, piperidine, and heavy metal-based deprotection | Not selectively removable in standard orthogonal schemes | Permanent cysteine protection, thioether bridge formation |

| Steric Profile | Minimal steric hindrance during coupling | Altered electronic properties may influence racemization | Sequences requiring high coupling efficiency, sterically constrained peptides |

| Post-Synthetic Modification | Serves as non-reducible cysteine mimic | Limited conversion to free thiol when needed | Metabolic stabilization, structure-activity relationship studies |

| Cleavage Conditions | Compatible with all standard scavenger systems | Not removed during standard TFA cleavage | Sequences containing other acid-sensitive modifications or protections |

The unique stability profile of this compound also enables novel synthetic strategies that are challenging with standard cysteine protections. For example, in the synthesis of cyclic peptides via intramolecular disulfide formation, S-methyl protected residues can serve as permanent non-participating cysteine analogs that allow specific regiocontrol over which cysteine pairs form disulfide bonds. Similarly, in the construction of branched peptide architectures or peptide conjugates, the stable thioether linkage can function as a synthetic handle for further elaboration after complete deprotection of other functional groups. The growing interest in lanthipeptide synthesis and other post-translationally modified peptides has further expanded the utility of S-methyl cysteine as both a stable protection strategy and a mimic of natural thioether bridges found in these specialized peptide classes [1].

Detailed Synthetic Protocols

Resin Handling and Peptide Assembly

The successful incorporation of This compound into peptide sequences begins with proper resin selection and handling. For standard peptide acid synthesis, 2-chlorotrityl chloride resin is strongly recommended, especially when cysteine derivatives are positioned at the C-terminus, as it minimizes epimerization and prevents the formation of β-piperidinylalanine side products that can occur with Wang-type resins. The loading procedure involves swelling the resin in dry DCM for 30 minutes, then reacting with this compound (typically 1.2-1.5 equivalents relative to resin loading capacity) in the presence of a base such as DIEA (2.0-4.0 equivalents) in dry DCM for 1-2 hours. The remaining unreacted chloride sites are then capped using a mixture of DCM/MeOH/DIEA (80:15:5) for 20 minutes, followed by thorough washing with DCM and DMF. For peptide amide synthesis, Rink amide resin provides excellent results, with loading performed similarly using this compound in the presence of coupling reagents such as HBTU/HOBt or DIC/Oxyma in DMF [2] [3].

The stepwise assembly of the peptide chain follows standard Fmoc-SPPS protocols with specific considerations for the S-methyl cysteine residue. Fmoc deprotection is typically performed using 20-30% piperidine in DMF (1 × 2-3 minutes and 1 × 8-10 minutes) with thorough DMF washing between deprotection steps. The incorporation of this compound itself requires careful selection of coupling conditions to minimize racemization, which can be more pronounced with cysteine derivatives compared to other amino acids. The most effective activation methods employ DIPCDI/Oxyma Pure (0.9 M Oxyma in DMF with 1.0 M DIPCDI in DCM, 4:1 v/v, 4-5 equivalents) or preformed symmetrical anhydrides, which provide excellent coupling efficiency while maintaining low racemization levels (typically <1%). Coupling reactions should be monitored using standard qualitative tests (ninhydrin, chloranil) or quantitative methods, with double couplings recommended for challenging sequences or when incorporating after sterically hindered residues. The complete synthetic workflow from resin preparation to final cleavage can be visualized in the following diagram:

Cleavage and Global Deprotection

The cleavage and global deprotection of peptides containing S-methyl-L-cysteine follows standard protocols, with the important note that the S-methyl group remains intact under these conditions. The recommended cleavage cocktail for most applications is TFA/water/TIS (95:2.5:2.5 v/v/v), which effectively removes all standard acid-labile protecting groups while providing efficient scavenging of reactive species. For peptides containing multiple hydrophobic residues or those prone to aggregation, the addition of phenol (2-5%) or EDT (1-3%) can improve cleavage efficiency and reduce side reactions. The cleavage reaction is typically performed for 2-4 hours at room temperature using approximately 10-20 mL of cocktail per gram of resin, with gentle agitation to ensure thorough mixing. Following cleavage, the peptide is precipitated by filtering the cleavage mixture into cold methyl tert-butyl ether (approximately 10 volumes relative to the cleavage volume), collected by centrifugation, and washed multiple times with fresh ether to remove residual scavengers and cleavage byproducts [2] [3].

It is crucial to recognize that the S-methyl protection will remain intact following standard cleavage conditions, yielding peptides with permanent thioether modifications at cysteine positions. If conversion to free thiols is required, specialized reductive demethylation procedures must be employed after purification. The most common method involves treatment with mercaptoethanol (20-50 equivalents per S-methyl group) in strongly basic conditions (pH > 10) or using metal-assisted demethylation with nickel boride or similar reagents, though these methods often proceed with variable efficiency and require careful optimization. For this reason, the decision to incorporate S-methyl cysteine should be made with clear intent regarding the desired final product, as efficient deprotection to free thiols remains challenging and may not be suitable for all applications. When free thiols are required, alternative protections such as Trt or Thp offer more straightforward deprotection pathways, though they lack the superior stability of the S-methyl group during synthesis [2] [1].

Disulfide Bond Formation Strategies

The implementation of disulfide bond formation in peptides containing S-methyl-L-cysteine requires specialized strategies due to the stability of the thioether linkage. For peptides where only select cysteine residues should form disulfide bonds while others remain permanently protected as thioethers, the S-methyl group provides an ideal non-participating protection that survives standard disulfide formation conditions. The most common approach for regioselective disulfide formation involves incorporating orthogonal cysteine protections (such as Acm, Mmt, or StBu) alongside S-methyl cysteine residues, allowing stepwise formation of multiple disulfide bonds. For the initial disulfide formation, the peptide is typically dissolved in a volatile buffer such as 0.1 M ammonium bicarbonate (pH 7.5-8.5) at concentrations of 0.1-1.0 mg/mL, with gentle stirring and air oxidation over 12-48 hours. For more efficient oxidation, particularly with poorly soluble peptides, the addition of redox-shuttling systems such as reduced and oxidized glutathione (1-10 mM and 0.1-1 mM respectively) in pH 7.5-8.5 buffer can significantly improve folding efficiency and kinetics [2] [3].

For applications requiring complete disulfide formation without permanent thioether protection, S-methyl cysteine is generally not the appropriate choice unless followed by demanding deprotection conditions. However, in cases where only temporary stabilization during synthesis is needed, demethylation strategies can be attempted prior to disulfide formation. The most viable approach involves treatment with metal complexes such as nickel boride generated in situ from nickel chloride and sodium borohydride in methanol/water mixtures, though these conditions are harsh and may not be compatible with all peptide sequences. Alternatively, radical-induced demethylation using methods such as photolysis with riboflavin or other photosensitizers has shown promise in specific cases, though general protocols remain underdeveloped. The table below compares common disulfide formation methods applicable to peptides containing S-methyl protected cysteines:

Table 3: Disulfide Formation Methods for Peptides Containing S-Methyl Cysteine

| Method | Chemical Basis | Compatibility with S-Methyl | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Air Oxidation | Molecular oxygen as oxidant | Full compatibility | 0.1-1.0 mg/mL peptide in pH 7.5-8.5 buffer, 12-48 hours | Simple, no additional reagents | Slow, inefficient for poorly soluble peptides |

| Glutathione Redox | Equilibrium between reduced and oxidized glutathione | Full compatibility | 1-10 mM GSH, 0.1-1 mM GSSG in pH 7.5-8.5 buffer, 6-24 hours | Efficient, mimics biological folding | Requires removal of small molecule additives |

| DMSO Oxidation | Dimethyl sulfoxide as oxidant | Full compatibility | 5-20% DMSO in aqueous or aqueous/organic solvent, 2-12 hours | Rapid, works at lower pH | May cause oxidation of other residues (Met, Trp) |

| Metal-Assisted Demethylation/ Oxidation | Sequential deprotection and oxidation | Requires deprotection step | Nickel boride or similar for demethylation followed by standard oxidation | Converts S-methyl to free thiol | Harsh conditions, variable efficiency, potential side reactions |

An emerging strategy for complex disulfide patterning combines S-methyl cysteine with other orthogonal protections to achieve specific connectivity. For example, in three-disulfide peptides, two disulfides can be formed sequentially using standard orthogonal protections (Acm/Mmt), while the S-methyl group permanently blocks the third cysteine pair from participation, creating a disulfide-deficient analog for structure-activity studies. Similarly, in the synthesis of lanthipeptide analogs or other thioether-bridged peptides, the S-methyl group can serve as a non-native bridge that mimics the natural thioether linkage while providing enhanced stability to reduction. These sophisticated applications highlight the unique value of S-methyl cysteine in peptide engineering, particularly for therapeutic applications where precise control over disulfide connectivity and stability is crucial for biological activity and pharmacological properties [2] [3] [1].

Troubleshooting and Optimization

The synthesis of peptides containing This compound can present specific challenges that require targeted troubleshooting approaches. One of the most significant issues is potential racemization during coupling, as cysteine derivatives are particularly prone to base-induced epimerization. This problem is especially acute when using strong activating agents like HBTU with high concentrations of tertiary amine bases, and is further exacerbated by microwave heating or pre-activation protocols. To minimize racemization, employ DIPCDI/Oxyma Pure activation systems, which maintain acidic to neutral pH conditions throughout the coupling process and typically reduce racemization to <1% compared to 3-8% with base-mediated coupling methods. Additionally, when S-methyl cysteine is positioned at the C-terminus, special attention must be paid to resin selection, as standard Wang-type resins can promote both epimerization and the formation of β-piperidinylalanine side products during repeated piperidine treatments. The use of trityl-type resins such as 2-chlorotrityl chloride resin or NovaSyn TGT resin significantly reduces these side reactions and is strongly recommended for sequences with C-terminal cysteine placements [2].

Another common challenge involves the characterization and analysis of S-methyl cysteine-containing peptides, as the thioether modification alters the mass and fragmentation pattern compared to standard cysteine or cystine residues. The S-methyl group adds 14 Da per modification to the peptide mass, which must be accounted for in mass spectrometric analysis. Additionally, the lack of free thiol functionality prevents standard thiol-specific modification or labeling, complicating certain analytical approaches. For purification challenges arising from altered hydrophobicity, adjusting the mobile phase composition to include ion-pairing reagents such as 0.1% TFA for basic peptides or ammonium bicarbonate for acidic peptides can improve resolution. When incomplete coupling is suspected at S-methyl cysteine positions, the use of double coupling protocols with different activation mechanisms (e.g., initial DIC/Oxyma coupling followed by HATU/DIEA if needed) can improve incorporation efficiency without excessive racemization risk. For sequences prone to aggregation that resist standard coupling conditions, incorporating backbone protection strategies or using strong dipolar aprotic solvents like NMP or DMPU as alternatives to DMF may improve solvation and coupling efficiency [2] [3].

Research Applications and Case Studies

This compound finds diverse applications across multiple research domains, leveraging its unique stability and chemical properties. In peptide therapeutics development, it serves as a valuable tool for creating stabilized analogs of native peptides, where the replacement of disulfide bonds with non-reducible thioether linkages enhances metabolic stability while maintaining conformational restraint. This approach has been particularly successful in the design of oxidation-resistant hormone analogs and protease inhibitors, where the native disulfide bonds represent points of metabolic vulnerability. Additionally, in the construction of multivalent peptide conjugates and peptide-drug conjugates, S-methyl cysteine provides a stable anchor point for covalent attachment without the redox sensitivity associated with disulfide linkages. The non-reducible nature of the thioether bond also makes it ideal for applications in bioconjugation chemistry, where cysteine residues are commonly used as specific attachment sites for fluorophores, polyethylene glycol chains, or other functional moieties—the S-methyl protection ensures these modifications remain stable throughout storage and administration [1].

In materials science, this compound plays a significant role in the design of self-assembling peptides for nanotechnology applications. The controlled placement of hydrophobic thioether modifications influences the supramolecular assembly of peptide structures, enabling the formation of nanofibers, hydrogels, and other architectures with tailored mechanical properties. The stability of the thioether linkage under physiological conditions makes it particularly valuable for biomedical materials that must maintain integrity in reducing environments where disulfide bonds might cleave. Furthermore, in chemical biology research, S-methyl cysteine serves as an isosteric replacement for methionine in studies of protein methylation and repair, and as a stable mimic of post-translationally modified cysteine residues in studies of sulfenic acid modifications or persulfide formation. The ability to incorporate this non-canonical amino acid site-specifically through SPPS enables precise structure-function studies that would be challenging using biological expression systems [1].

Conclusion

This compound represents a specialized yet valuable tool in the peptide chemist's arsenal, offering unique advantages for synthetic applications requiring enhanced stability toward oxidative and acidic conditions. Its complete resistance to standard Fmoc-SPPS deprotection conditions makes it particularly suitable for complex, multi-step syntheses where conventional cysteine protections might prove labile or require additional orthogonal deprotection steps. While the permanent nature of the thioether modification limits its utility in applications requiring eventual free thiol generation, it provides an ideal solution for creating stable cysteine analogs for structure-activity relationship studies, metabolic stabilization of therapeutic peptides, and materials science applications. The ongoing development of more efficient deprotection methods may further expand the utility of this derivative, potentially bridging the gap between permanent protection and convertible functionality. As peptide therapeutics continue to advance toward more complex molecular architectures with specific structural constraints, specialized building blocks like this compound will play an increasingly important role in enabling these synthetic achievements [2] [1].

References

Overview of Cysteine Protection in Fmoc-SPPS

In Solid-Phase Peptide Synthesis (SPPS), protecting the reactive cysteine thiol side chain is crucial to prevent unwanted side reactions, such as oxidation or alkylation, which could lead to incorrect disulfide bond formation or other impurities [1]. The choice of protecting group is paramount and depends on the desired final peptide structure and synthesis strategy [2].

The Fmoc group itself protects the alpha-amino group of the amino acid and is removed with a base like piperidine during each synthesis cycle [3] [4]. The "Me" in Fmoc-Cys(Me)-OH refers to a methyl group protecting the sulfur atom of cysteine, forming a stable thioether. This group is typically stable to the acidic conditions (e.g., TFA) used for final peptide cleavage and global deprotection [1].

General Workflow for Fmoc-SPPS with Protected Cysteine

The following diagram outlines the standard workflow for incorporating a protected cysteine, which would apply to Fmoc-Cys(Me)-OH.

Comparison of Common Cysteine Protecting Groups

To contextualize the S-Me group, the table below summarizes more common cysteine protecting groups used in Fmoc-SPPS, as mentioned in the search results. The S-Me group is notable for its high acid stability, which is both an advantage and a limitation.

| Protecting Group | Deprotection Conditions | Key Characteristics & Applications |

|---|---|---|

| Trt (Trityl) | 95% TFA [4] | Acid-labile; standard for free thiols; cost-effective [2]. |

| Acm (Acetamidomethyl) | Metal ions (e.g., Hg(II), Ag(I)) [2] | Orthogonal to acid-labile groups; used for selective disulfide formation [1]. |

| StBu (tert-Butylthio) | Reducing agents (e.g., DTT, TCEP) [2] | Orthogonal to acid-labile groups; enables on-resin disulfide formation [5]. |

| S-Me (Methyl) | Not directly specified (typically strong conditions) | Forms a stable thioether; used to mimic methionine or study methylation; not removed by standard TFA cleavage [1]. |

Practical Considerations and Best Practices

Based on general Fmoc-SPPS principles and information on cysteine handling:

- Racemization Risk: Cysteine derivatives are particularly prone to racemization during coupling, especially with base-mediated activation methods. To minimize this, use coupling agents like DIPCDI with additives such as Oxyma Pure or HOBt under acidic/neutral conditions [2].

- C-Terminal Cysteine: Special care is needed when cysteine is at the C-terminus, as it is susceptible to side reactions like formation of a piperidinylalanine by-product. Using a trityl-type resin (e.g., 2-chlorotrityl chloride) is strongly recommended over Wang-type resins to suppress this [2].

- Final Cleavage: The S-Me group is stable to standard TFA cleavage cocktails. If your target peptide requires a free thiol, Fmoc-Cys(Me)-OH is not the appropriate building block. This building block is used when the final product is designed to contain the S-methylated cysteine.

References

- 1. Cysteine protecting : groups in peptide and protein... applications [pubs.rsc.org]

- 2. for the Protocols SPPS of Cysteine-Containing Peptides Fmoc [sigmaaldrich.com]

- 3. Fluorenylmethyloxycarbonyl protecting - Wikipedia group [en.wikipedia.org]

- 4. Blog - Protecting in SPPS Groups [iris-biotech.de]

- 5. the removal of an STmp Optimizing protecting group [biotage.com]

Comprehensive Application Notes and Protocols: Fmoc-S-Methyl-L-Cysteine in Drug Development

Introduction to Fmoc-S-Methyl-L-Cysteine

This compound (chemical name: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-methyl-L-cysteine; CAS: 138021-87-1) is a specialized cysteine derivative that plays a critical role in modern peptide-based drug development. This compound features a dual-protection strategy with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a methyl group protecting the thiol side chain. The molecular formula is C₁₉H₁₉NO₄S with a molecular weight of 357.42 g/mol. [1] [2] [3]

The structural configuration of this compound makes it particularly valuable in solid-phase peptide synthesis (SPPS), where it serves as a key building block for introducing modified cysteine residues into peptide sequences. The methyl protection on the sulfur atom provides enhanced stability against unwanted oxidation and side reactions during peptide chain assembly, while maintaining the ability to participate in specific molecular interactions crucial for biological activity. [2] [4]

Therapeutic Applications and Mechanism of Action

Cysteine Protease Inhibition

Targeted Enzyme Modulation: this compound serves as a structural component in developing cysteine protease inhibitors. These enzymes, including cathepsins, play significant roles in various disease pathways such as cancer metastasis, inflammatory disorders, and parasitic infections. The methyl-protected cysteine residue can mimic the natural substrate's structure while resisting enzymatic cleavage, thereby creating effective inhibitory compounds. [5]

Mechanistic Insights: Cysteine proteases utilize a catalytic dyad involving a cysteine thiol group that attacks peptide bonds. Incorporation of S-methyl-cysteine creates peptides that occupy the active site without undergoing hydrolysis, effectively blocking the enzyme's activity. This mechanism is particularly valuable in developing therapeutic agents for conditions characterized by excessive proteolytic activity. [5]

Metal-Binding and Redox Mechanism Studies

Biomimetic Applications: The sulfur atom in this compound, while protected, can be strategically deprotected to participate in metal-coordination complexes. This property enables researchers to create peptide models that mimic natural metal-binding sites in proteins, such as zinc fingers, iron-sulfur clusters, and copper-binding domains. These models facilitate the study of electron transfer processes and oxidative stress responses relevant to neurodegenerative diseases and aging. [2]

Redox Chemistry Investigations: The protected thioether moiety can be converted to functionally active groups that participate in disulfide bond formation or sulfoxide chemistry, allowing researchers to design peptides that model cellular redox regulation systems. This application is particularly valuable for investigating the mechanisms of antioxidant enzymes and redox signaling molecules. [2] [6]

Self-Assembling Peptides for Drug Delivery

Nanostructure Design: this compound is utilized in the creation of self-assembling peptide systems that form nanofibers and hydrogels. The Fmoc group itself promotes π-π stacking interactions that drive self-assembly, while the methyl-cysteine moiety provides controlled hydrophobic interactions and protection against oxidation. These nanostructures can serve as advanced drug delivery platforms for controlled release applications. [2]

Stimuli-Responsive Materials: By incorporating S-methyl-cysteine residues into peptide sequences, researchers can design materials that respond to specific environmental triggers such as pH changes, enzymatic activity, or redox potential. These intelligent delivery systems can target therapeutics to specific tissues or cellular compartments, improving efficacy while reducing off-target effects. [2]

Table 1: Summary of Therapeutic Applications for this compound

| Application Area | Mechanism of Action | Therapeutic Relevance |

|---|---|---|

| Cysteine Protease Inhibition | Active site occupation and enzyme blocking | Cancer, inflammatory diseases, parasitic infections |

| Metal-Binding Studies | Coordination complex formation | Neurodegenerative disorders, oxidative stress conditions |

| Redox Mechanism Investigations | Disulfide bond formation and sulfoxide chemistry | Antioxidant development, cellular signaling studies |

| Self-Assembling Peptides | Nanostructure formation through molecular stacking | Drug delivery systems, tissue engineering |

Technical Specifications and Physicochemical Properties

Chemical Identity and Purity Specifications

Lot-Specific Analysis: this compound is commercially available in varying purity grades, with certified standards reaching ≥98% purity as confirmed by HPLC, TLC, and chiral analysis. The compound typically appears as a white to off-white powder with acceptable solubility in dimethylformamide (DMF), a common solvent for peptide synthesis. [2] [7] The optical rotation ranges between [a]D²⁰ = +12° to +18°, confirming its chiral integrity and enantiomeric purity (≥99.0%), which is critical for maintaining stereochemical consistency in therapeutic peptides. [7] [8]

Quality Verification: Each batch should be accompanied by a Certificate of Analysis (COA) providing lot-specific data. Researchers should verify identity through IR spectroscopy and assess purity through multiple chromatographic methods before use in critical synthetic applications. The presence of residual solvents such as ethyl acetate should be limited to ≤0.5%, and acetate content should not exceed 0.1% to prevent interference in coupling reactions. [7]

Storage and Stability Profiles

Optimal Preservation: To maintain stability and prevent decomposition, this compound should be stored desiccated at 2-8°C, protected from light. Under these conditions, the compound typically maintains stability for extended periods (12-24 months). Some suppliers recommend storage at -20°C for long-term preservation, particularly in high-humidity environments. [1] [3]

Stability Challenges: The Fmoc protecting group is susceptible to base-catalyzed decomposition, while the methyl thioether may oxidize to sulfoxide under strongly oxidizing conditions. Proper storage and handling are essential to maintain reagent integrity. The compound should be allowed to reach room temperature before opening containers to prevent moisture condensation, which could accelerate degradation. [4] [3]

Table 2: Physicochemical Properties of this compound

| Property | Specification | Analytical Method |

|---|---|---|

| Molecular Weight | 357.42 g/mol | Mass spectrometry |

| Appearance | White to off-white powder | Visual inspection |

| Purity | ≥95% to ≥98% (vendor-dependent) | HPLC, TLC |

| Melting Point | 117-130°C (varies by crystal form) | Differential scanning calorimetry |

| Optical Rotation | [a]D²⁰ = +12° to +18° | Polarimetry |

| Solubility | Soluble in DMF, DMSO; partially soluble in CH₃CN | Solubility testing |

| Storage Conditions | 2-8°C, desiccated, protected from light | Stability studies |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Using this compound

Resin Preparation and Handling:

- Select an appropriate solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) with a typical loading capacity of 0.4-0.8 mmol/g. Swell the resin in DMF for 30-60 minutes before use with gentle agitation.

- Perform Fmoc deprotection using 20% piperidine in DMF (v/v) with two treatments of 5 and 10 minutes respectively. Wash thoroughly with DMF (5-7 times) to remove all piperidine and deprotection byproducts. [4] [7]

Coupling Protocol for this compound:

- Prepare a activation solution containing 3-4 equivalents of this compound relative to resin loading in minimal DMF.

- Add 3 equivalents of coupling reagents such as HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) along with 6 equivalents of DIPEA (N,N-diisopropylethylamine) as base.

- Add the activation mixture to the resin and agitate for 45-90 minutes at room temperature. Monitor coupling completion using the Kaiser ninhydrin test or TNBS test for primary amines.

- For difficult couplings, extend reaction time or implement double-coupling protocols with fresh reagents. After confirmed coupling, wash with DMF (3-5 times) before proceeding to the next amino acid addition. [4] [7]

Handling and Stock Solution Preparation

Solubility Considerations:

- This compound demonstrates good solubility in polar aprotic solvents like DMF and DMSO at concentrations up to 0.5 M. For SPPS applications, prepare fresh solutions at 0.1-0.3 M in high-purity DMF.

- Avoid using chlorinated solvents (DCM, chloroform) or alcohols as they may offer limited solubility or promote slow decomposition. Sonication for 5-10 minutes can facilitate complete dissolution when necessary.

Stock Solution Stability:

- Prepared solutions in DMF remain stable for 24-48 hours when stored at 4°C protected from light. For extended storage, DMSO solutions can be maintained at -20°C for up to one week without significant degradation.

- Monitor solution quality by visual inspection (discoloration indicates decomposition) and periodic HPLC analysis if extended storage is required. [3] [7]

Deprotection and Cleavage Protocols

On-Resin Fmoc Group Removal:

- Implement standard Fmoc deprotection using 20% piperidine in DMF with efficient mixing. Ensure adequate washing (5-7 resin volumes) to completely remove the highly fluorescent dibenzofulvene-piperidine adduct.

- Alternative base-sensitive deprotection systems including 2% DBU in DMF or 5% piperazine with 0.1 M HOBt in DMF may be employed for sensitive sequences to minimize side reactions. [4]

Global Deprotection and Resin Cleavage:

- For the S-methyl protecting group, standard TFA cleavage conditions may not completely remove the methyl group from sulfur. Implement alternative strategies for complete deprotection:

- Reductive cleavage using reagents such as trimethylsilyl bromide or aluminum chloride in combination with scavengers

- Metal-assisted deprotection using silver or mercury salts when complete thiol exposure is required

- Oxidative approaches with m-chloroperoxybenzoic acid to generate sulfoxide or sulfone derivatives for specific applications

- Standard cleavage cocktails for peptide-resin cleavage typically include TFA with appropriate scavengers (water, triisopropylsilane, ethanedithiol) based on peptide sequence and composition. [4]

Figure 1: SPPS Workflow Incorporating this compound. This diagram illustrates the sequential steps for incorporating this compound into peptide sequences using solid-phase synthesis methodology, highlighting key stages including resin preparation, repetitive deprotection/coupling cycles, and final cleavage.

Safety and Regulatory Considerations

Hazard Identification and Protective Measures

Health Hazard Classification: this compound is classified as harmful by inhalation, in contact with skin, and if swallowed (Hazard Code Xi). It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Appropriate personal protective equipment including lab coat, chemical-resistant gloves, and safety goggles should be worn at all times when handling this compound. [3]

Exposure Controls and Engineering Measures:

- Use only in a certified chemical fume hood or with appropriate local exhaust ventilation to prevent inhalation of powder.

- Implement good laboratory hygiene practices including thorough hand washing after handling and before eating, drinking, or using facilities.

- Wear suitable respiratory protection if adequate ventilation is not available or during powder transfer operations that may generate dust. [1] [3]

Storage, Disposal, and Regulatory Status

Storage Requirements and Stability:

- Store in tightly closed vessels under refrigeration (2-8°C) protected from light. For long-term storage, maintain at -20°C with desiccant to preserve stability.

- Avoid conditions of heat, flames, and sparks as the compound is a combustible solid. In case of fire, use dry powder or carbon dioxide extinguishers; water may not be effective. [3]

Disposal Considerations and Regulatory Information:

- Arrange disposal through a licensed chemical waste company in consultation with local waste disposal authorities, following national and regional regulations.

- This compound is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. The compound is not approved for human consumption and should be used exclusively by qualified researchers in laboratory settings. [2] [3]

References

- 1. N- Fmoc - S - methyl - L - cysteine , 95% | Fisher Scientific [fishersci.ca]

- 2. - Fmoc - S - methyl -cyseteine | CAS 138021-87-1 | SCBT - Santa Cruz... L [scbt.com]

- 3. CAS No. 138021-87-1 | Chemsrc [chemsrc.com]

- 4. protecting groups: applications in peptide and protein science... Cysteine [pubs.rsc.org]

- 5. -Methylcysteine: Uses, Interactions, Mechanism of... | DrugBank Online S [go.drugbank.com]

- 6. sciencedirect.com/science/article/abs/pii/0006300262911721 [sciencedirect.com]

- 7. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. - Fmoc -4-methoxytrityl- S - L – Chem-Impex cysteine [chemimpex.com]

Comprehensive Application Notes and Protocols for Cysteine Protecting Groups in Protein Engineering

Introduction to Cysteine Protecting Groups

Cysteine protecting groups are indispensable tools in modern peptide synthesis and protein engineering. The unique reactivity of the cysteine thiol group makes it particularly valuable for various applications, from synthesizing disulfide-rich peptides to creating site-specifically modified bioconjugates. However, this same reactivity presents significant challenges during synthetic procedures, including unwanted oxidation, alkylation side reactions, and racemization issues, particularly during Fmoc solid-phase peptide synthesis (SPPS) [1]. The development of sophisticated protecting group strategies has therefore become fundamental to advancing the field of protein science, enabling the synthesis of complex biomolecules such as therapeutic peptides (e.g., oxytocin, ziconotide) and antibody-drug conjugates (e.g., brentuximab vedotin) [1].

The principle behind protecting group chemistry is the temporary masking of the thiol functionality during synthetic steps where it would otherwise interfere, followed by controlled deprotection under specific conditions when the free thiol is required for disulfide bond formation or chemical modification. Over 60 individual cysteine protecting groups have been reported in the literature, each with distinct properties, deprotection mechanisms, and applications [1] [2]. The selection of an appropriate protecting group strategy is critical to the success of any peptide or protein engineering project and must be carefully considered based on the specific requirements of the target molecule and synthetic methodology.

Classification and Properties of Cysteine Protecting Groups

Cysteine protecting groups can be categorized based on their deprotection mechanisms, which determines their compatibility with different synthetic strategies and their utility in orthogonal protection schemes for complex disulfide-rich peptides.

Comprehensive Comparison of Cysteine Protecting Groups

Table 1: Properties and Applications of Common Cysteine Protecting Groups

| Protecting Group | Deprotection Conditions | Orthogonality | Key Applications | Stability |

|---|---|---|---|---|

| Trt (Trityl) | TFA (standard cleavage conditions) [3] | Low | Routine synthesis of peptides with free thiols [3] | Stable to piperidine; labile to TFA |

| Acm (Acetamidomethyl) | Hg(II), Ag(I), or oxidative methods [3] | High | Orthogonal disulfide formation [3] | Stable to TFA and piperidine |

| tBu (S-tert-butyl) | Hg(II) salts [3] | High | Orthogonal protection schemes | Stable to TFA and piperidine |

| Thp (Tetrahydropyranyl) | TFA [3] | Moderate | Alternative to Trt with lower racemization [3] | Stable to 1% TFA in DCM; labile to 95% TFA |

| Mmt (4-Methoxytrityl) | Mild acid (1-3% TFA) [3] | High | On-resin disulfide formation [3] | Highly acid-labile |

| STmp (S-tert-butylsulfanylmethyl) | Reduction (thiols/phosphines) [3] | High | On-resin modification/disulfide formation [3] | Stable to TFA |

| Phenacyl (PAc) | Zn dust, 0.1M NH₄OAc, pH 4.5, 1h [4] | High | Preservation of native cysteines in ligation-desulfurization [4] | Stable to standard ligation/desulfurization |

Specialized Protecting Groups for Advanced Applications

Beyond the commonly used protecting groups, several specialized groups offer unique advantages for specific applications in protein engineering:

Xanthenyl-based groups (Xan, 2-Moxan): These acid-labile groups can be rapidly removed by acid in the presence of silane or thiol scavengers and can also be oxidatively cleaved with iodine or thallium(III) tris(trifluoroacetate) to directly form disulfides [5]. They provide advantages over Trt in terms of peptide purity and absence of tryptophan alkylation.

Dpm (2,4-dimethylpent-3-yl): This group offers intermediate acid lability between Trt and Mmt, making it valuable for regioselective disulfide bond formation in complex peptides [6]. Its stability towards mildly acidic conditions (1-3% TFA) while being cleavable with 95% TFA enables orthogonal protection strategies when combined with more labile groups like Mmt.

Metal-based protection (CyMPL): This innovative approach utilizes engineered metal-binding sites to protect specific cysteine residues during labeling procedures. By incorporating cysteine residues into minimal binding sites for group 12 metal ions (Cd²⁺, Zn²⁺), specific protection is achieved while background cysteines are blocked with non-fluorescent modifiers [7]. This strategy enables specific labeling of individual cysteine residues in proteins containing multiple cysteines.

Strategic Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate cysteine protecting groups based on project goals:

Applications in Protein Engineering

Disulfide Bond Formation in Complex Peptides

The regioselective formation of multiple disulfide bonds represents one of the most challenging aspects of peptide synthesis. Orthogonal protecting group strategies are essential for ensuring correct connectivity:

Regioselective Disulfide Formation Using Dpm and Mmt Groups [3]:

- Protection Scheme: Incorporate Cys residues with S-Dpm and S-Mmt protection

- Selective Deprotection: Remove S-Mmt groups with dilute TFA (1-3%) on solid phase while S-Dpm remains intact

- First Disulfide: Oxidize free thiols to form the first disulfide bridge

- Cleavage and Second Disulfide: Treat with TFA/DMSO/anisole cocktail to simultaneously cleave peptide from resin, remove S-Dpm groups, and form the second disulfide

This approach demonstrates how protecting groups with differential acid sensitivity can be leveraged for sequential disulfide formation, which is crucial for synthesizing complex disulfide-rich peptides with native connectivity.

Site-Specific Protein Labeling and Modification

Cysteine residues serve as preferred sites for specific protein modification, particularly in the development of biotherapeutics like antibody-drug conjugates (ADCs):

CyMPL (Cysteine Metal Protection and Labeling) for Specific Cysteine Labeling [7]:

- Principle: Engineer metal-binding sites around target cysteine residues to provide selective protection during labeling procedures

- Applications: Fluorescent labeling of specific cysteines in proteins containing multiple cysteine residues; labeling in complex protein mixtures; site-specific conjugation in biotherapeutics

Table 2: Metal Binding Affinities for CyMPL Applications

| Binding Site | Metal Ion | Kd (μM) | Relative Affinity |

|---|---|---|---|

| Single Cysteine | Cd²⁺ | 158,000 ± 8,000 | 1x |

| Cys/His (i+4) | Cd²⁺ | 16.2 ± 1.8 | ~10x |

| Cys/His (i+3) | Cd²⁺ | 13.5 ± 0.8 | ~12x |

| Cys/His (i+3,4) | Cd²⁺ | 4.69 ± 0.58 | ~34x |

| Cys/Cys (i+4) | Cd²⁺ | 0.94 ± 0.24 | ~168x |

Native Chemical Ligation and Semisynthesis

Cysteine protecting groups play a crucial role in advanced protein synthesis techniques:

Phenacyl (PAc) Group for Ligation-Desulfurization [4]:

- Application: Preservation of native cysteine residues during ligation-desulfurization chemistry

- Advantage: Withstands standard ligation, desulfurization, and RP-HPLC conditions while remaining readily removable after completion of synthesis

- Utility: Enables precise protein semisynthesis with preservation of structurally or functionally important native cysteine residues

Detailed Experimental Protocols

Protocol 1: Orthogonal Disulfide Bond Formation Using Acid-Labile Groups

Objective: Regioselective formation of two disulfide bonds using S-Mmt and S-Dpm protecting groups [3]

Materials:

- Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Dpm)-OH

- Solid support (appropriate resin)

- Standard SPPS reagents

- Cleavage cocktail A: TFA/TIS/water (94:1:5)

- Cleavage cocktail B: TFA/DMSO/anisole

- Nitrogen purging equipment

Procedure:

Peptide Assembly:

- Incorporate Cys residues at predetermined positions using appropriate protecting groups (Mmt or Dpm)

- Complete peptide synthesis using standard Fmoc-SPPS protocols

Selective S-Mmt Deprotection:

- Wash resin thoroughly with DCM

- Treat resin with cleavage cocktail A (1-3% TFA in DCM) for 5-10 minutes

- Repeat treatment until deprotection is complete (monitor by qualitative Kaiser test)

- Wash resin thoroughly with DCM

First Disulfide Formation:

- Swell resin in appropriate solvent

- Oxidize using iodine (10 equiv in DMF) or air oxidation with gentle bubbling

- Monitor completion by HPLC

- Wash resin thoroughly

Cleavage and Second Disulfide:

- Treat with cleavage cocktail B (TFA/DMSO/anisole)

- Cleave for 2-4 hours with gentle stirring

- Precipitate in cold ether

- Isolate crude peptide and characterize

Protocol 2: DTNP-Mediated Deprotection of Cysteine Protecting Groups

Objective: Gentle removal of various cysteine protecting groups using DTNP in TFA [8] [9]

Materials:

- DTNP (2,2'-dithiobis(5-nitropyridine))

- Trifluoroacetic acid

- Thioanisole (for Pmc removal)

- Appropriate scavengers (TIS, etc.)

- Peptide substrate with protected cysteine

Procedure:

Solution Preparation:

- Prepare 0.1-0.3 M DTNP in TFA

- For Pmc deprotection, add 10% (v/v) thioanisole

Deprotection Reaction:

- Add DTNP/TFA solution to peptide (10-20 equiv DTNP per protecting group)

- React at room temperature for 1-4 hours

- Monitor reaction by HPLC/MS

Workup:

- Precipitate peptide in cold ether

- Centrifuge and wash precipitate

- Redissolve in appropriate buffer for further manipulation

Notes: DTNP shows particular effectiveness for removing Pmc groups from selenocysteine and Acm groups from cysteine. The method can be applied to iterative disulfide formation in complex peptides like oxytocin and apamin [9].

Protocol 3: CyMPL for Specific Cysteine Labeling in Complex Protein Mixtures

Objective: Site-specific fluorescent labeling of a target cysteine in proteins with multiple cysteines or in protein mixtures [7]

Materials:

- Protein with engineered metal-binding site (~1 μM)

- Labeling buffer

- N-ethylmaleimide (NEM)

- CdCl₂ or ZnCl₂ stock solutions

- Fluorescein-5-maleimide

- EDTA solution (500 mM, pH 8.0)

Procedure:

Protein Preparation:

- Dilute protein mixture in labeling buffer to low μM concentration

- Ensure protein concentration does not exceed Kd for metal binding

Metal Protection:

- Add CdCl₂ to final concentration of 100 μM

- Mix gently and incubate for 10 minutes

Background Cysteine Blocking:

- Add NEM to final concentration of 100 μM

- React for 10 minutes

Specific Labeling:

- Add EDTA to final concentration of 10 mM to chelate metal ions

- Add fluorescein-5-maleimide to final concentration of 100 μM

- React for 30-60 minutes

- Purify labeled protein by gel filtration or dialysis

Optimization Notes:

- Adjust metal concentration based on binding affinity (see Table 2)

- For cysteine-cysteine binding sites, use lower metal concentrations

- Zn²⁺ may be preferred for histidine-rich binding sites

Troubleshooting and Optimization

Common Challenges and Solutions

Incomplete Deprotection of Trt Groups [3]:

- Problem: Trityl cation stability leads to reversible deprotection

- Solution: Include triisopropylsilane (TIS) or triethylsilane as efficient cation scavengers

- Optimization: Add 2.5% ethanedithiol for peptides with multiple Cys(Trt) residues

Racemization During Cysteine Coupling [3]:

- Problem: Significant racemization with base-mediated coupling methods

- Solution: Use coupling under acidic/neutral conditions with preformed symmetrical anhydrides or OPfp esters

- Alternative: Employ DIPCDI/HOBt or DIPCDI/Oxyma activation

Difficulty Removing t-butylthio Group On-Resin [3]:

- Problem: Challenges in on-resin deprotection of Cys(tButhio)

- Solution: Use 20% β-mercaptoethanol, 0.1 M NMM in DMF

- Alternative: Consider STmp group as more reliable alternative

Conclusion

Cysteine protecting group chemistry continues to evolve, enabling increasingly sophisticated applications in peptide synthesis and protein engineering. The strategic selection and implementation of these tools is fundamental to success in creating complex disulfide-rich peptides, site-specifically modified proteins, and novel bioconjugates. As the field advances, we anticipate continued development of new protecting groups with enhanced orthogonality, reduced racemization tendency, and compatibility with emerging synthetic methodologies. The protocols outlined herein provide a foundation for researchers to implement these powerful strategies in their protein engineering efforts.

References

- 1. : applications in peptide and Cysteine ... protecting groups protein [pubs.rsc.org]

- 2. : applications in peptide and protein science Cysteine protecting groups [pubs.rsc.org]

- 3. for the Fmoc SPPS of Protocols -Containing Peptides Cysteine [sigmaaldrich.com]

- 4. Highly Precise Protein Semisynthesis through... | SpringerLink [link.springer.com]

- 5. Novel S-Xanthenyl Protecting for Groups and Their... Cysteine [experts.umn.edu]

- 6. [PDF] Understanding Acid Lability of Cysteine Protecting Groups [semanticscholar.org]

- 7. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on deprotection of cysteine and... | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 2,2′-Dithiobis(5-nitropyridine) (DTNP) as an effective and... | CoLab [colab.ws]

Comprehensive Application Notes: Fmoc-S-methyl-L-cysteine in Self-Assembling Peptide Hydrogels

Chemical Profile and Introduction to Fmoc-S-Methyl-L-Cysteine

This compound (CAS: 138021-87-1) is a strategically modified cysteine derivative that plays a critical role in peptide synthesis and biomaterials science. This specialized amino acid building block features two key protective modifications: the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amine, and a methyl group protecting the thiol side chain of cysteine. With a molecular formula of C₁₉H₁₉NO₄S and molecular weight of 357.42 g/mol, this compound exhibits ≥98% purity suitable for research applications [1]. The molecular structure combines the hydrophobic Fmoc group known for promoting π-π stacking interactions with the thioether functionality of the S-methyl group, creating a unique building block for designing self-assembling peptide systems.

In the context of solid-phase peptide synthesis (SPPS), this compound serves as a protected cysteine derivative that prevents unwanted oxidation or side reactions during peptide chain elongation [1]. The S-methyl group represents a semi-permanent thiol protection that remains stable under standard acidic cleavage conditions, requiring specific methods for removal that can be strategically employed in hydrogel design. This compound enables researchers to incorporate cysteine residues into peptide sequences while maintaining control over the redox state of the thiol group, which is crucial for directing self-assembly processes and functional hydrogel formation [2].

Table 1: Quantitative Data for this compound

| Parameter | Specification | Application Significance |

|---|---|---|

| CAS Number | 138021-87-1 | Chemical identifier |

| Molecular Weight | 357.42 g/mol | Stoichiometry calculations |

| Purity | ≥98% | Synthesis reliability |

| Price (1g) | $26.00 [1] | Research budgeting |

| Price (5g) | $92.00 [1] | Bulk cost consideration |

| Storage | -20°C [3] | Material stability |

Role of S-Methyl-Cysteine in Peptide Self-Assembly and Hydrogel Formation

The S-methyl group in this compound plays a multifaceted role in directing peptide self-assembly and hydrogel formation. Unlike unprotected cysteine residues that can form disulfide bridges, the thioether functionality of the S-methyl group creates a stable, non-oxidizable side chain that promotes specific molecular interactions essential for hydrogel formation. The methyl group attached to sulfur introduces additional hydrophobic character to the peptide backbone, which can significantly enhance the driving force for self-assembly through hydrophobic interactions in aqueous environments [2]. This modification enables the creation of peptide nanostructures with controlled morphology and stability, as the S-methyl group prevents uncontrolled oxidation while still participating in the hierarchical assembly process.

The mechanism of assembly for cysteine-containing peptides often relies on careful manipulation of their redox state. In nature, cysteine thiol oxidation to disulfide bridges is a key step in protein folding and stabilization [2]. Similarly, in engineered peptide systems, the S-methyl group serves as a redox-inert placeholder that can be maintained throughout synthesis and initial assembly, with potential for subsequent demethylation to expose reactive thiols for further cross-linking or functionalization. This property is particularly valuable in creating stimuli-responsive hydrogels where assembly can be triggered or modified by changes in the environmental conditions. Research has demonstrated that incorporation of cysteine derivatives into short peptide sequences (even di- and tri-peptides) can yield sophisticated hydrogel networks with tunable mechanical properties [2].

Figure 1: Mechanism of S-Methyl-Cysteine Directed Peptide Self-Assembly. The Fmoc group enables π-π stacking while the S-methyl group contributes hydrophobic interactions, collectively driving hydrogel formation through nanofiber entanglement.

Synthetic Protocols for Incorporating this compound in Peptide Synthesis

Solid-Phase Peptide Synthesis with Cysteine Derivatives

The incorporation of this compound into peptide sequences requires special consideration to prevent racemization and side reactions during synthesis. Racemization during coupling is particularly problematic for cysteine derivatives compared to other Fmoc-protected amino acids, especially when base-mediated activation methods like HBTU/DIPEA are employed [4]. To minimize this issue, several optimized coupling strategies have been developed:

- Acidic/neutral coupling conditions using preformed symmetrical anhydrides demonstrate significantly reduced racemization [4].

- DIPCDI/HOBt or DIPCDI/Oxyma activation systems provide excellent coupling efficiency while maintaining stereochemical integrity [4].

- Avoidance of microwave heating and pre-activation techniques, which can exacerbate racemization problems with cysteine derivatives [4].

For peptides containing C-terminal cysteine residues, special attention is required to prevent epimerization and β-piperidinylalanine formation during chain extension [4]. These side reactions are particularly problematic when cysteine is anchored to Wang-type resins. The use of trityl-type resins (2-chlorotrityl resin, NovaSyn TGT, NovaPEG Trityl resins) has been shown to reduce these issues to acceptable levels and is strongly recommended for synthesizing peptide acids containing C-terminal cysteine [4].

Handling and Cleavage Considerations

Cleavage protocols for peptides containing S-methyl-cysteine require optimization based on the specific protecting groups employed in the sequence. For standard acid-labile protecting groups, the following cleavage cocktail is recommended:

- TFA/water/TIS (95:2.5:2.5) for 2-3 hours effectively cleaves most peptides while maintaining the S-methyl protection intact [4].

- Addition of 2.5% ethanedithiol to the cleavage cocktail helps maintain the peptide in a reduced state and minimizes side-reactions when multiple cysteine residues are present [4].

- For peptides with high cysteine content, increased volume of cleavage cocktail (30 mL per 0.5 mmole) ensures sufficient scavenging capacity [4].

Table 2: Comparison of Cysteine Protecting Groups in Fmoc SPPS

| Protecting Group | Cleavage Conditions | Orthogonality | Racemization Risk | Best Applications |

|---|---|---|---|---|

| S-Methyl | Stable to TFA; requires nucleophilic deprotection | Limited | Moderate | Stable hydrophobic motifs |

| Trt | TFA with scavengers | Moderate | 3.3% [4] | Standard free thiol formation |

| Acm | Hg(II) or Ag(I) salts | High | Low | Orthogonal disulfide formation |

| tBu | Hg(II) salts | High | Low | Selective deprotection |

| Thp | TFA/water/TIS (95:2.5:2.5) | Moderate | 0.74% [4] | Low racemization applications |

Hydrogel Preparation and Characterization Methods

Preparation of Cysteine-Containing Peptide Hydrogels

Self-assembling peptide hydrogels incorporating cysteine derivatives can be prepared through various methods that exploit the unique properties of the S-methyl group. A general protocol for hydrogel preparation involves:

- Peptide dissolution in a suitable solvent (typically water or aqueous buffer at low concentration, e.g., 0.5-2% w/v) with mild heating or sonication to ensure complete dissolution [5].

- Gelation triggering through adjustment of pH, temperature, or ionic strength to initiate self-assembly. For cysteine-containing peptides, gelation can be specifically induced through oxidation to form disulfide bridges or through the strategic placement of S-methyl groups to control assembly kinetics [2].

- Controlled deprotection of S-methyl groups when free thiol functionality is desired, using nucleophiles such as thiols or phosphines under controlled conditions [4].

For redox-responsive hydrogels, the S-methyl group can be retained during initial assembly to create a stable hydrogel network, with subsequent demethylation possible to expose reactive thiols for further cross-linking or functionalization. This approach enables the creation of hierarchically structured materials with properties that can be modified after initial assembly [2].

Characterization and Quality Control

Comprehensive characterization of cysteine-containing peptide hydrogels is essential for ensuring reproducible performance in biomedical applications. Key characterization methods include:

- Rheological analysis to determine mechanical properties (storage modulus G', loss modulus G", yield stress) and evaluate gel strength and viscoelastic behavior [5].

- Electron microscopy (SEM or TEM) to visualize nanofiber morphology and network structure, with particular attention to the effects of cysteine incorporation on supramolecular architecture [2].

- Spectroscopic techniques including circular dichroism (CD) to assess secondary structure, and FTIR to evaluate hydrogen bonding patterns and β-sheet formation [6].

- Swelling studies to determine water uptake capacity and network density, which influences drug diffusion rates in delivery applications [6].

Figure 2: Experimental Workflow for Peptide Hydrogel Preparation. The S-methyl group remains stable throughout synthesis and can be maintained or selectively removed depending on the desired hydrogel functionality.

Biomedical Applications and Implementation Protocols

Drug Delivery and Immunotherapy Applications

Peptide-based hydrogels containing S-methyl-cysteine modifications have shown significant promise in drug delivery and cancer immunotherapy. These materials function as immunomaterials that can modulate the immune system through both direct interactions with immune cells and controlled release of therapeutic agents [5]. The S-methyl group contributes to hydrogel stability in physiological environments, extending release profiles and protecting encapsulated therapeutics from premature degradation.

In cancer immunotherapy applications, cysteine-containing peptide hydrogels have been utilized to address the challenge of low response rates (approximately 30%) to conventional immunotherapies [5]. These materials can be designed to locally deliver various immunotherapeutic agents, including:

- Cancer vaccines containing tumor-associated antigens (TAAs) that stimulate anti-tumor immunity [5].

- Immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4 antibodies) that interrupt co-inhibitory signaling pathways and promote tumor cell destruction [5].

- Cytokines that enhance immune cell recruitment and activation within the tumor microenvironment [5].

- Adoptive cell therapies including CAR-T cells that target specific tumor antigens [5].

The injectable nature of these peptide hydrogels enables minimally invasive administration, forming solid depots at the injection site that provide sustained release of immunotherapeutic agents while minimizing systemic exposure and side effects [6].

Tissue Engineering and 3D Cell Culture

Cysteine-modified peptide hydrogels provide an excellent platform for tissue engineering and 3D cell culture applications. The ability to fine-tune mechanical properties through controlled cross-linking and the bioactive nature of peptide sequences make these materials ideal for mimicking natural extracellular matrix environments [6]. The S-methyl group contributes to hydrogel stability while maintaining biocompatibility and enabling functionalization with cell-adhesive motifs.

Implementation protocols for tissue engineering applications include:

- Incorporation of cell-adhesive sequences such as RGD during peptide synthesis to promote cell attachment and spreading [6].

- Encapsulation of stem cells or primary cells during hydrogel formation to create 3D tissue constructs [6].

- Co-assembly with growth factors or other bioactive molecules to direct cellular differentiation and tissue formation [5].

Table 3: Application-Specific Formulation Guidelines

| Application | Recommended Peptide Sequence | S-Methyl Function | Key Additives | Gelation Trigger |

|---|---|---|---|---|

| Cancer Vaccine | Fmoc-F-F-C(Me) [2] | Stability & controlled release | Tumor antigens | pH adjustment |

| Drug Delivery | This compound with aromatic residues [1] | Enhanced hydrophobic packing | Chemotherapeutic agents | Enzyme or redox trigger |

| Tissue Engineering | RGD-modified with S-methyl-cysteine [6] | Mechanical stability | Growth factors | Ionic strength |

| Antimicrobial | Cationic peptides with C-terminal Cys(Me) [2] | Prevention of oxidation | - | pH increase |

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Working with this compound in peptide hydrogel applications presents several technical challenges that require specific troubleshooting approaches:

Low Solubility Issues: Peptides containing hydrophobic S-methyl groups may exhibit limited solubility in aqueous buffers. This can be addressed by incorporating charged residues (e.g., glutamic acid, lysine) into the sequence to improve aqueous solubility while maintaining self-assembly capability [5]. Alternatively, initial dissolution in a minimal amount of organic solvent (e.g., DMSO) followed by dilution with aqueous buffer can facilitate handling.

Incomplete Gelation: If hydrogel formation is inconsistent or incomplete, consider optimizing the trigger mechanism. For pH-triggered assembly, ensure precise pH adjustment using buffer systems rather than direct acid/base addition. For temperature-triggered assembly, control cooling rates to enable controlled nucleation and fiber growth [6].

Batch-to-Batch Variability: Reproducibility issues in hydrogel properties often stem from variations in peptide purity or handling conditions. Implement strict quality control through analytical HPLC and mass spectrometry for each peptide batch, and standardize hydrogel preparation protocols including mixing speeds, temperatures, and container surfaces which can affect assembly kinetics [2].

Safety and Regulatory Considerations

When developing peptide hydrogels for biomedical applications, several safety and regulatory aspects must be addressed:

Biocompatibility Assessment: Prior to in vivo applications, comprehensive biocompatibility testing should be performed according to ISO 10993 standards, including cytotoxicity, sensitization, and intracutaneous reactivity assays [6].

Sterilization Methods: Peptide hydrogels cannot tolerate conventional heat sterilization. Implement aseptic processing during manufacture or utilize gamma irradiation (typically 15-25 kGy) for terminal sterilization of final products [6].

Storage and Stability: Formulate hydrogels with consideration of long-term stability. Lyophilized peptides generally exhibit excellent stability when stored at -20°C, while prepared hydrogels typically have shorter shelf lives and may require refrigeration [3].

Conclusion and Future Perspectives

This compound represents a valuable building block for designing advanced peptide-based biomaterials with tailored properties and functionalities. The S-methyl group provides a unique combination of hydrophobic character, redox stability, and potential for post-assembly modification that makes it particularly useful in creating injectable hydrogels for biomedical applications. As research in peptide biomaterials continues to advance, the precise control over molecular structure afforded by strategic cysteine modification will enable increasingly sophisticated materials for drug delivery, immunotherapy, and tissue engineering.

Future developments in this field will likely focus on increasing complexity and functionality, including multi-component systems that respond to multiple environmental cues, and materials that precisely mimic the dynamic nature of natural extracellular matrices. The integration of cysteine redox chemistry with other stimulus-responsive elements will further enhance our ability to create intelligent biomaterials that actively participate in biological processes and therapeutic interventions.

References

- 1. - Fmoc - S - methyl -cyseteine | CAS 138021-87-1 | SCBT - Santa Cruz... L [scbt.com]

- 2. Redox Chemistry in Cysteine - Peptide to Modulate... Self Assembly [pmc.ncbi.nlm.nih.gov]

- 3. N- Fmoc - S - methyl - L - cysteine , 95% | Fisher Scientific [fishersci.ca]

- 4. for the Protocols SPPS of Fmoc -Containing Cysteine Peptides [sigmaaldrich.com]

- 5. as immunomaterials and their use in cancer... Peptide hydrogels [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and applications of peptide -based injectable hydrogels ... [pubs.rsc.org]

Comprehensive Analytical Methods for S-Methyl Cysteine Compounds: Application Notes and Protocols

Introduction to S-Methyl Cysteine Compounds

S-methyl-L-cysteine (SMC) and its oxidized derivative S-methyl-L-cysteine sulfoxide (SMCSO) are sulfur-containing amino acids that play significant roles in human nutrition and health. These non-proteinogenic amino acids are found abundantly in Allium vegetables (garlic, onions) and cruciferous vegetables (cabbage, broccoli), where they contribute to both the characteristic flavors and health-promoting properties [1] [2] [3]. From a pharmacological perspective, these compounds have demonstrated hypoglycemic properties, antihyperlipidemic effects, and cardiovascular protective activity in various experimental models [4] [5]. Recent research has also revealed that SMLC can attenuate angiotensin II-induced oxidative stress and atrial remodeling via the MsrA/p38 MAPK signaling pathway, suggesting potential therapeutic applications for atrial fibrillation [5].